REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([NH:10][NH2:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O[CH:15]=[C:16]([C:22]([CH3:24])=O)[C:17]([O:19]CC)=[O:18])C>>[CH2:3]([N:10]1[CH:15]=[C:16]([C:17]([OH:19])=[O:18])[C:22]([CH3:24])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1.2|
|
Name
|
benzylhydrazine dihydrochloride
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)NN
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By the reaction and treatment in the same manner as
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C(=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |